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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Octanamine, a primary aliphatic amine.

It covers its nomenclature, including synonyms and alternative names, and summarizes its key

physicochemical properties. Furthermore, this guide outlines detailed experimental protocols

for its synthesis, purification, and analytical characterization, designed to be a valuable

resource for professionals in research and development.

Nomenclature and Identification
3-Octanamine is a simple, eight-carbon primary amine. For clarity and accurate identification

in a research and development setting, it is crucial to be familiar with its various synonyms and

identifiers.

Systematic and Common Names:

IUPAC Name: octan-3-amine[1]

Common Synonyms: 3-Aminooctane, 1-Ethylhexylamine[1]

Alternative Names: Hexylamine, 1-ethyl-, 3-Octylamine, oct-3-ylamine[1]

Chemical Identifiers:
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CAS Number: 24552-04-3[1]

Molecular Formula: C₈H₁₉N[1][2]

InChI Key: JASMWYNKLTULAN-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key quantitative data for 3-Octanamine is presented in the table below.

These properties are essential for designing experimental procedures, including reaction

conditions, purification methods, and analytical techniques.

Property Value Source

Molecular Weight 129.24 g/mol [1]

Boiling Point 161-163 °C [3]

Density (Predicted) 0.784 ± 0.06 g/cm³ [3]

pKa (Predicted) 11.00 ± 0.35 [3]

LogP (Predicted) 3.00430 [2]

Polar Surface Area (PSA) 26.02 Å² [2]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of 3-Octanamine. These protocols are based on established chemical principles for

similar aliphatic amines and serve as a comprehensive guide for laboratory work.

Synthesis of 3-Octanamine via Reductive Amination
(Leuckart Reaction)
A common and effective method for the synthesis of 3-Octanamine is the reductive amination

of 3-octanone, for example, through the Leuckart reaction using ammonium formate. This one-

pot reaction utilizes ammonium formate as both the amine source and the reducing agent.
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Materials:

3-Octanone

Ammonium formate

Hydrochloric acid (HCl), concentrated

Sodium hydroxide (NaOH), pellets or concentrated solution

Diethyl ether (or other suitable extraction solvent)

Anhydrous magnesium sulfate (or sodium sulfate)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-

octanone and an excess of ammonium formate (typically 2-3 molar equivalents).

Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried

out neat (without a solvent). Reflux the mixture for several hours (e.g., 6-12 hours) until the

reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or

gas chromatography (GC).

Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction

mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for another few

hours to ensure complete hydrolysis.
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Work-up:

Cool the acidic solution and transfer it to a separatory funnel.

Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic

byproducts. Discard the organic layer.

Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is

strongly alkaline (pH > 12). This will liberate the free amine.

Extract the 3-Octanamine into diethyl ether (perform at least three extractions).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to

yield crude 3-Octanamine.

Purification by Fractional Distillation
The crude 3-Octanamine obtained from the synthesis can be purified by fractional distillation

under atmospheric or reduced pressure to achieve high purity.

Equipment:

Distillation flask

Fractionating column (e.g., Vigreux or packed column)

Condenser

Receiving flask(s)

Thermometer

Heating mantle

Vacuum source (if necessary)

Procedure:
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Setup: Assemble the fractional distillation apparatus. Place the crude 3-Octanamine in the

distillation flask with a few boiling chips.

Distillation:

Gently heat the distillation flask.

Collect any low-boiling impurities as the forerun.

Carefully collect the fraction that distills at the boiling point of 3-Octanamine (161-163 °C

at atmospheric pressure).

Monitor the temperature at the head of the column closely; a stable temperature indicates

the collection of a pure fraction.

Storage: Store the purified 3-Octanamine in a well-sealed container, protected from light

and moisture.

Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity and purity of the

synthesized 3-Octanamine.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile amines and confirming their

molecular weight.

Instrumentation:

Gas chromatograph with a mass spectrometer detector.

A suitable capillary column for amine analysis (e.g., a base-deactivated column).

Suggested GC-MS Conditions:

Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent)

Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of 3-Octanamine. Due to the lack of a strong

chromophore, derivatization is often required for UV detection. Alternatively, a universal

detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering

Detector (ELSD) can be used for the underivatized amine.

Instrumentation:

HPLC system with a suitable detector (e.g., UV-Vis with derivatization, CAD, or ELSD).

Reversed-phase C18 column.

Generalized HPLC Conditions (without derivatization, for CAD/ELSD):

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: Start with a high percentage of A, and gradually increase the percentage of B. A

typical gradient might be 10% to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 3-Octanamine.

Sample Preparation:

Dissolve approximately 10-20 mg of the purified amine in about 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃).

Filter the solution into an NMR tube.

Expected ¹H NMR Signals (in CDCl₃):

The protons on the carbons adjacent to the nitrogen (CH-NH₂ and CH₂-N) will appear

downfield, typically in the range of 2.5-3.0 ppm.

The NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-

dependent and can be exchanged with D₂O.

The other aliphatic protons will appear upfield as complex multiplets.

Expected ¹³C NMR Signals (in CDCl₃):

The carbon atom attached to the nitrogen (C3) will be in the range of 45-55 ppm.

The other aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the primary amine functional group.

Sample Preparation:

A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
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Characteristic IR Absorptions:

N-H Stretch: A medium intensity, two-pronged peak in the region of 3300-3400 cm⁻¹ is

characteristic of a primary amine.

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.

Biological Activity and Signaling Pathways
Currently, there is no significant information available in the public domain regarding specific

biological activities or signaling pathways associated with 3-Octanamine. This compound is

primarily used as a chemical intermediate and has not been extensively studied for its

biological effects. Therefore, a diagram of a signaling pathway involving 3-Octanamine cannot

be provided.

Workflow Visualization
As a substitute for a signaling pathway, the following diagram illustrates the general workflow

for the synthesis and purification of 3-Octanamine.
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Caption: Workflow for the synthesis and purification of 3-Octanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1615500?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://patents.google.com/patent/US2377511A/en
https://patents.google.com/patent/US2377511A/en
https://www.benchchem.com/product/b1615500#synonyms-and-alternative-names-for-3-octanamine
https://www.benchchem.com/product/b1615500#synonyms-and-alternative-names-for-3-octanamine
https://www.benchchem.com/product/b1615500#synonyms-and-alternative-names-for-3-octanamine
https://www.benchchem.com/product/b1615500#synonyms-and-alternative-names-for-3-octanamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1615500?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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